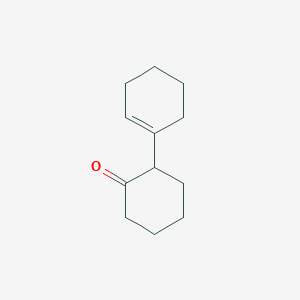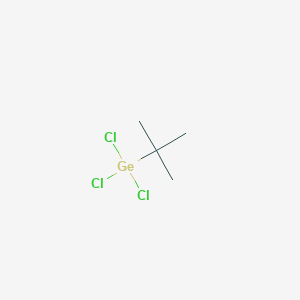
t-Butyltrichlorogermane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
t-Butyltrichlorogermane can be synthesized through reductive reactions involving di-t-butyldichlorogermane or directly from tri-t-butylchlorogermane with lithium naphthalenide. This process highlights the versatility and reactivity of germanium-centered compounds under various conditions, leading to structures with significant scientific interest due to their unique bond lengths and stability properties (Sekiguchi et al., 1989).
Molecular Structure Analysis
The molecular structure of compounds derived from t-Butyltrichlorogermane showcases intriguing features, such as exceptionally long Ge-Ge and Ge-C bonds. Hexa-t-butyldigermane, obtained analogously by treating tri-t-butylchlorogermane, has been reported to possess the longest Ge-Ge and Ge-C bonds identified in any molecule, underscoring the structural uniqueness facilitated by t-butyltrichlorogermane derivatives (Weidenbruch et al., 1988).
Chemical Reactions and Properties
t-Butyltrichlorogermane participates in various chemical reactions leading to the formation of complex organogermanium structures. For example, the reductive halogen elimination from di-t-butyldichlorogermane yields hexa-t-butylcyclotrigermane, a compound with an equilateral triangle molecular geometry of D3 symmetry, showcasing the compound's adaptability in forming stable structures with long bond lengths (Weidenbruch et al., 1988).
Physical Properties Analysis
The synthesis of t-Butyltrichlorogermane and its derivatives often results in compounds with high thermal and solvolytic stability. This indicates that despite the extreme bond lengths observed in such molecules, they exhibit remarkable resistance to degradation under various conditions, emphasizing the potential for their use in applications requiring stable organogermane compounds (Weidenbruch et al., 1988).
Chemical Properties Analysis
The chemical properties of t-Butyltrichlorogermane derivatives highlight their reactivity and potential for further functionalization. These compounds serve as key intermediates in the synthesis of a wide array of organogermanium compounds, demonstrating the chemical versatility and utility of t-Butyltrichlorogermane in organometallic chemistry. Their ability to form compounds with unique molecular structures and bonds is of particular interest for the development of new materials and catalysts (Sekiguchi et al., 1989).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
t-Butyltrichlorogermane is utilized in the synthesis of complex germanium-based molecules. For instance, reductive reactions involving t-butyltrichlorogermane lead to the formation of intricate structures like 4,8-dichloroocta-t-butyltetracyclo[3.3.0.02,7.03,6]octagermane, characterized through X-ray crystallographic analysis and NMR spectra (Sekiguchi et al., 1989). Similarly, hexa-t-butylcyclotrigermane and hexa-t-butyldigermane, synthesized from t-butyltrichlorogermane, display unusually long Ge-Ge and Ge-C bonds, as revealed through X-ray structural analysis, highlighting their thermal and solvolytic stability despite the extreme bond lengths (Weidenbruch et al., 1988).
Polymeric Applications
t-Butyltrichlorogermane serves as a precursor in the electrochemical synthesis of network polygermanes, a type of σ-conjugated polymer. These polymers exhibit significant absorption, indicating potential applications in materials science. The absorption characteristics and network structures of these polymers are finely tunable, making them a subject of interest in polymer chemistry (Okano et al., 1999).
Organometallic Chemistry
In organometallic synthesis, t-butyltrichlorogermane is involved in the substitution reactions with organomagnesium compounds. This reaction pathway is crucial for synthesizing various alkyltrichlorogermanes and exploring the limits of organomagnesium synthesis in chlorine atom substitution, demonstrating the chemical versatility and utility of t-butyltrichlorogermane in creating compounds with germanium-centered radicals (Yarosh et al., 2005).
Safety And Hazards
T-Butyltrichlorogermane is classified as a dangerous good for transport and may be subject to additional shipping charges . It causes severe skin burns and eye damage . Safety measures include wearing protective gloves, clothing, and eye/face protection, not breathing dust, and washing hands thoroughly after handling .
Eigenschaften
IUPAC Name |
tert-butyl(trichloro)germane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9Cl3Ge/c1-4(2,3)8(5,6)7/h1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFDREUNIZFWMEZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Ge](Cl)(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Cl3Ge |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20516597 |
Source


|
| Record name | tert-Butyl(trichloro)germane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20516597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
t-Butyltrichlorogermane | |
CAS RN |
1184-92-5 |
Source


|
| Record name | tert-Butyl(trichloro)germane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20516597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

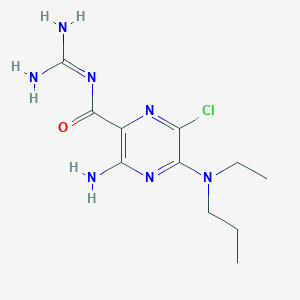
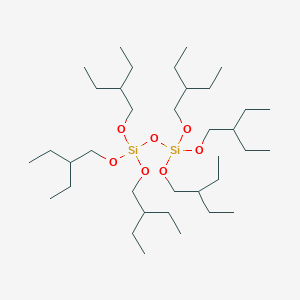
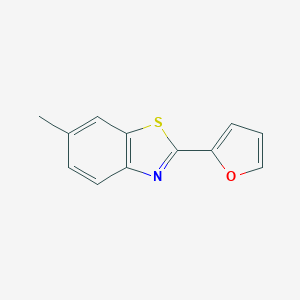
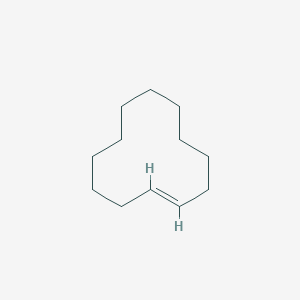
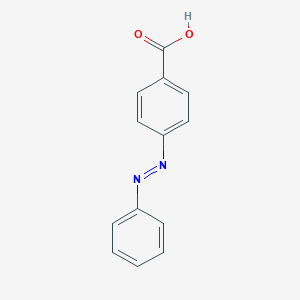
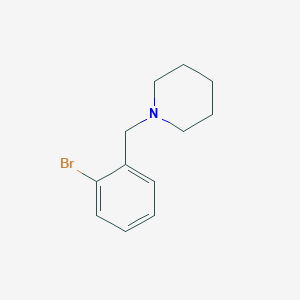
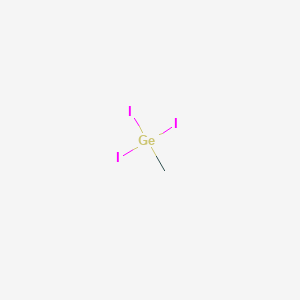
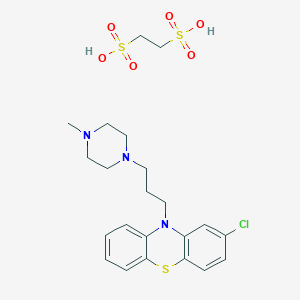
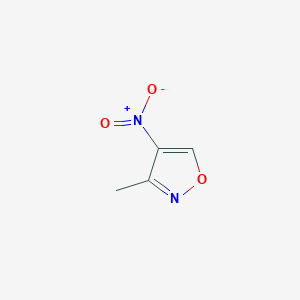
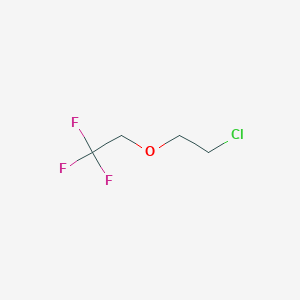
![[(2S)-1-Hexadecanoyloxy-3-phenylmethoxypropan-2-yl] (Z)-octadec-9-enoate](/img/structure/B73360.png)
![[R-(R*,S*)]-alpha-[2-(dimethylamino)-1-methylethyl]-alpha-phenylphenethyl propionate hydrochloride](/img/structure/B73361.png)
![1,3,2-Dioxaborolane, 2,2'-[1,2-ethanediylbis(oxy)]bis-](/img/structure/B73362.png)
